molecular formula C9H6F3NOS B8304183 1-Isothiocyanato-4-methoxy-2-trifluoromethyl-benzene

1-Isothiocyanato-4-methoxy-2-trifluoromethyl-benzene

Cat. No. B8304183
M. Wt: 233.21 g/mol
InChI Key: ANAWFMIGKWIVCE-UHFFFAOYSA-N
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Patent
US07795288B2

Procedure details

The title compound is prepared as described in Example 1 for 1-[2-(4-isothiocyanato-phenoxy)-ethyl]-pyrrolidine but using 4-methoxy-2-trifluoromethylaniline. Title compound: 1H NMR [400 MHz, (CD3)2SO]: 7.70-7.55 (m, 1H), 7.35-7.15 (m, 2H), 3.28 (s, 3H); single peak at tR=5.61 min (System 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:17]=[CH:16][C:7]([O:8][CH2:9]CN2CCCC2)=[CH:6][CH:5]=1)=[C:2]=[S:3].COC1C=CC(N)=C([C:27]([F:30])([F:29])[F:28])C=1>>[N:1]([C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[CH:16][C:17]=1[C:27]([F:30])([F:29])[F:28])=[C:2]=[S:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=S)C1=CC=C(OCCN2CCCC2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared

Outcomes

Product
Name
Type
product
Smiles
N(=C=S)C1=C(C=C(C=C1)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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